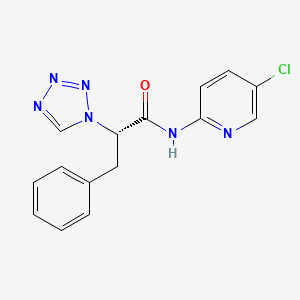
Rel-(1R,2S)-2-chlorocyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,2S)-2-chlorocyclopentan-1-amine is a chiral amine with a cyclopentane ring substituted with a chlorine atom at the second position and an amine group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-chlorocyclopentan-1-amine typically involves the use of chiral catalysts to achieve the desired stereochemistry. One common method is the diastereodivergent asymmetric Michael-alkylation reaction. This reaction uses chiral N,N’-dioxide/metal complexes as catalysts to achieve high yields and diastereoselectivities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of asymmetric synthesis and the use of chiral catalysts are likely to be employed to ensure the production of the desired enantiomer in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,2S)-2-chlorocyclopentan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized to form imines or reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products include azides, nitriles, and other substituted cyclopentanes.
Oxidation Reactions: Products include imines and oximes.
Reduction Reactions: Products include secondary amines and amides.
Wissenschaftliche Forschungsanwendungen
Rel-(1R,2S)-2-chlorocyclopentan-1-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in enzyme studies.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and intermediates
Wirkmechanismus
The mechanism of action of Rel-(1R,2S)-2-chlorocyclopentan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Rel-(1R,2S)-2-chlorocyclopentan-1-amine can be compared with other similar compounds, such as:
Rel-(1R,2S)-2-chlorocyclohexan-1-amine: Similar structure but with a six-membered ring.
Rel-(1R,2S)-2-chlorocyclopropan-1-amine: Similar structure but with a three-membered ring.
Rel-(1R,2S)-2-chlorocyclobutan-1-amine: Similar structure but with a four-membered ring.
The uniqueness of this compound lies in its specific ring size and stereochemistry, which can influence its reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C5H10ClN |
|---|---|
Molekulargewicht |
119.59 g/mol |
IUPAC-Name |
(1R,2S)-2-chlorocyclopentan-1-amine |
InChI |
InChI=1S/C5H10ClN/c6-4-2-1-3-5(4)7/h4-5H,1-3,7H2/t4-,5+/m0/s1 |
InChI-Schlüssel |
ZRECJZKXOKWRRT-CRCLSJGQSA-N |
Isomerische SMILES |
C1C[C@H]([C@H](C1)Cl)N |
Kanonische SMILES |
C1CC(C(C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 2-{[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13363036.png)
![6-(3,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363046.png)
![methyl 4-({[6-(1H-pyrazol-1-yl)-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B13363048.png)

![1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13363051.png)


![(5Z)-2-(2-ethylanilino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13363078.png)
![Methyl 5-(3',5-dichloro-[1,1'-biphenyl]-2-yl)-2-methyl-5-oxopentanoate](/img/structure/B13363080.png)


